molecular formula C19H16N2O6 B11704082 Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11704082
M. Wt: 368.3 g/mol
InChI Key: RRRDBJABKVBJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is a synthetic ester derivative characterized by a benzoate backbone substituted with a nitro-functionalized dioxoisoindolyl group at the para position and a butyl ester chain. Its photodegradation behavior and safety profile differ significantly from simpler alkyl benzoates, as discussed below.

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H16N2O6/c1-2-3-11-27-19(24)12-7-9-13(10-8-12)20-17(22)14-5-4-6-15(21(25)26)16(14)18(20)23/h4-10H,2-3,11H2,1H3

InChI Key

RRRDBJABKVBJGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid with butanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in ethanol.

    Substitution: Aqueous sodium hydroxide under reflux conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate.

    Substitution: 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, including polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies:

Mechanism of Action

The mechanism of action of Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s nitro-dioxoisoindolyl substituent distinguishes it from common alkyl benzoates. Key analogs include:

Compound Name Substituent Features Key Applications/Properties
Butyl benzoate Simple butyl ester; no aromatic substituents Fragrance, preservative
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazinyl and phenethylamino groups Pharmacological research (e.g., receptor modulation)
2-Oxo-2-phenylethyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate 2-Oxo-2-phenylethyl ester; nitro-dioxoisoindolyl Screening compound for bioactivity studies

Key Observations :

  • Unlike I-6230, which contains a pyridazinyl group for receptor targeting, the nitro-dioxoisoindolyl moiety may confer distinct electronic properties for materials or catalytic applications.

Photodegradation Pathways

The photolysis of butyl benzoate derivatives generates hydroxylated and decarboxylated products. For example:

  • Butyl benzoate degrades into butyl-o-hydroxybenzoate (major product) and benzoic acid via hydrolysis and oxidation .
  • Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate likely undergoes more complex degradation due to the nitro group’s electron-withdrawing effects. Analogous nitro-containing compounds (e.g., nitrofurazans) exhibit rapid ring-opening or nitro-reduction under UV light .

Comparative Degradation Products :

Compound Major Degradation Products Pathway Dominance
Butyl benzoate Butyl-o-hydroxybenzoate, benzoic acid Hydroxylation, hydrolysis
Di-butyl phthalate (DBP) Mono-butyl phthalate, p-benzoquinone Hydrolysis, oxidation
Target compound (predicted) Nitro-reduced intermediates, ring-opened fragments Electron-deficient aromatic ring cleavage

Toxicity Data Comparison :

Compound Acute Toxicity (Oral LD50) Dermal Irritation Regulatory Status
Butyl benzoate >5,000 mg/kg (rat) Mild to moderate Varies by jurisdiction
Ethyl benzoate 4,100 mg/kg (rat) Low irritation Generally recognized as safe
Target compound (predicted) Not available Likely severe Restricted pending further studies

Research Findings and Implications

  • Photostability : The nitro group in the target compound may accelerate degradation under UV light compared to alkyl benzoates, necessitating stabilizers for industrial use .
  • Toxicity : Preliminary analog studies suggest higher irritancy and systemic toxicity than butyl benzoate, warranting stringent safety assessments .
  • Applications: Potential as a specialty chemical in electronics or catalysis, contrasting with simpler esters used in consumer products .

Biological Activity

Butyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure characterized by a benzoate moiety linked to a nitro-substituted isoindole derivative. This unique configuration suggests possible interactions with biological systems that may lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its efficacy against both Gram-positive and Gram-negative bacteria demonstrated its potential as an antibacterial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent, especially in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

This data highlights the compound's potential as an anticancer therapeutic agent, warranting further investigation into its efficacy in vivo.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets. The nitro group can undergo bioreduction within cells, forming reactive intermediates that may disrupt cellular functions.

Enzyme Interaction

The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it affects the activity of topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and subsequent cell death in rapidly dividing cells such as cancer cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study : A randomized controlled trial assessed the compound's effectiveness against common bacterial strains in clinical settings. Results indicated a reduction in infection rates among patients treated with formulations containing this compound.
  • Cancer Cell Line Study : A laboratory study examined the effects of various concentrations of this compound on different cancer cell lines. The findings revealed dose-dependent cytotoxicity and apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.